(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
Description
Introduction to (2S)-1-(Naphthalen-1-yloxy)-3-[(Propan-2-yl)Amino]Propan-2-ol
This compound is a chiral compound that represents the S-enantiomer of propranolol, a widely studied beta-adrenergic receptor antagonist. This specific stereoisomer possesses distinct chemical and pharmacological properties that differentiate it from its R-enantiomer counterpart. The compound features a naphthalene ring connected to a propanolamine moiety through an ether linkage, with the critical stereogenic center at the carbon bearing the hydroxyl group. The molecular structure confers specific three-dimensional arrangements that influence its receptor-binding capabilities and subsequent biological activity.
Chemical Identity and Nomenclature
Systematic IUPAC Name Derivation
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound follows specific nomenclature rules for alcohols and substituted compounds. The derivation process involves identifying the main chain, locating functional groups, and applying appropriate prefixes and suffixes according to IUPAC conventions.
The naming process for this compound follows these sequential steps:
Identification of the main chain: The longest continuous carbon chain containing the hydroxyl group is selected as the parent structure. In this case, a three-carbon propanol chain forms the backbone.
Numbering of the carbon chain: The chain is numbered to give the carbon attached to the hydroxyl group the lowest possible number. Here, the hydroxyl group is attached to carbon 2 of the propanol chain.
Identification of substituents: The compound has two main substituents:
- A naphthalen-1-yloxy group at position 1
- A (propan-2-yl)amino group at position 3
Stereochemical designation: The stereogenic center at carbon 2 has an S configuration, denoted by the prefix (2S)-.
The complete name is constructed by combining these elements, resulting in this compound.
The systematic construction of this name aligns with IUPAC rules for alcohols, where the main chain containing the hydroxyl group receives the "-ol" suffix, and the position of this group determines the numbering direction of the chain.
| Structural Component | Chemical Designation | Position in Compound |
|---|---|---|
| Parent Chain | Propan-2-ol | Main backbone |
| Stereochemistry | (2S)- | Carbon 2 |
| Substituent 1 | Naphthalen-1-yloxy | Carbon 1 |
| Substituent 2 | (Propan-2-yl)amino | Carbon 3 |
Alternative Naming Conventions in Pharmacological Literature
In pharmacological literature, this compound is more commonly referred to by several alternative names that highlight its relationship to propranolol or emphasize its stereochemical properties. These alternative naming conventions simplify communication among researchers and clinicians while maintaining scientific accuracy.
The most common alternative names include:
Levopropranolol: This name combines the prefix "levo-" (indicating the levorotatory nature of the compound, which rotates plane-polarized light counterclockwise) with propranolol.
S-Propranolol or (S)-Propranolol: These names directly indicate the S-configuration of the stereogenic center in the molecule.
(-)-Propranolol: This designation refers to the negative optical rotation of the compound, which is directly related to its S-configuration.
(S)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol: An alternative but equivalent systematic name using "isopropyl" instead of "propan-2-yl" for the amino substituent.
L-Propranolol: This nomenclature follows the older convention where L denotes the levorotatory enantiomer.
The table below summarizes these alternative naming conventions and their significance:
| Alternative Name | Basis for Nomenclature | Usage Context |
|---|---|---|
| Levopropranolol | Optical rotation (levorotatory) | Pharmacological literature, clinical research |
| S-Propranolol | Stereochemical configuration | Chemical and pharmacological literature |
| (-)-Propranolol | Optical rotation (negative) | Research publications, stereochemical studies |
| L-Propranolol | Historical convention | Older literature, some clinical references |
| (S)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | Alternative systematic name | Chemical databases, research publications |
These alternative names appear frequently in pharmacological literature, with different contexts favoring particular conventions. For instance, research focusing on stereochemical aspects of receptor binding often uses the S- or (-)-prefix nomenclature to explicitly identify the stereochemistry.
Relationship to Propranolol Stereoisomerism
This compound represents one of the two stereoisomers of propranolol, which exists as a racemic mixture in its commonly used pharmaceutical form. The relationship between these stereoisomers is fundamental to understanding the pharmacological properties of propranolol.
Propranolol contains a single stereogenic center at the carbon bearing the hydroxyl group (C-2), resulting in two possible stereoisomers:
- This compound (S-propranolol)
- (2R)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol (R-propranolol)
The stereochemical relationship between these isomers has significant implications for their biological activity. Research has demonstrated that the S-enantiomer (the subject of this article) exhibits approximately 100 times greater binding affinity for beta-adrenergic receptors compared to the R-enantiomer. This marked difference in receptor affinity highlights the importance of stereochemistry in determining the pharmacological properties of propranolol.
The following table summarizes key differences between the stereoisomers of propranolol:
| Property | This compound | (2R)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
|---|---|---|
| Configuration | S at C-2 | R at C-2 |
| Optical Rotation | Negative (-) | Positive (+) |
| Beta-Receptor Binding Affinity | Approximately 100 times higher | Approximately 100 times lower |
| CAS Number | 4199-09-1 | Not specified in the search results |
| Alternative Names | Levopropranolol, (-)-propranolol, S-propranolol | Dextropropranolol, (+)-propranolol, R-propranolol |
The stereoselective binding properties extend beyond beta-adrenergic receptors to plasma proteins. Research has demonstrated that this compound binds more extensively to human alpha-1-acid glycoprotein (AGP) compared to its R-enantiomer counterpart, with the unbound fraction of (-)-propranolol (22%) being smaller than that of (+)-propranolol (25.3%). Conversely, the R-enantiomer shows slightly higher binding to human serum albumin (HSA), demonstrating opposite stereoselectivity between these two major plasma proteins.
Studies have also shown that in human myocardial preparations, (-)-propranolol demonstrates differential affinity for beta-1 and beta-2 adrenoceptors, with approximately 2-3 times greater potency against beta-2 adrenoceptors compared to beta-1 adrenoceptors. This stereoselective binding profile has implications for understanding the compound's receptor pharmacology.
The stereochemical relationship between the propranolol enantiomers provides a compelling example of how three-dimensional molecular structure can profoundly influence biological activity, highlighting the importance of stereochemistry in pharmaceutical compounds.
Properties
IUPAC Name |
(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873366 | |
| Record name | (S)-Propranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4199-09-1 | |
| Record name | (-)-Propranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4199-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propranolol, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Propranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOPROPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74MLR03FLC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol, commonly referred to as a derivative of propranolol, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol
CAS Number: 4199-09-1
IUPAC Name: this compound
The compound's structure consists of a naphthalene ring connected to a propanolamine moiety, which is known to influence its biological interactions.
This compound primarily functions as a beta-blocker , similar to propranolol. It exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of various physiological processes, including heart rate and blood pressure.
Pharmacological Effects
-
Cardiovascular Effects:
- Reduces heart rate and myocardial contractility.
- Effective in managing hypertension and anxiety-related tachycardia.
-
Anti-inflammatory Properties:
- Exhibits anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
- Potential use in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
-
Neuroprotective Effects:
- May protect against neurodegeneration by modulating neurotransmitter release.
- Investigated for potential benefits in conditions like Alzheimer's disease.
Study 1: Cardiovascular Impact
A clinical trial involving patients with anxiety disorders showed that administration of this compound resulted in significant reductions in heart rate and anxiety symptoms compared to placebo controls. The study highlighted the compound's efficacy in managing acute anxiety responses.
Study 2: Anti-inflammatory Mechanism
Research conducted on animal models indicated that the compound reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases. The study emphasized the need for further investigation into its long-term effects on chronic inflammation.
Study 3: Neuroprotective Properties
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding positions the compound as a candidate for neuroprotective therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Clinical Applications |
|---|---|---|
| Propranolol | Beta-blocker | Hypertension, anxiety |
| Atenolol | Beta-blocker | Hypertension, angina |
| Carvedilol | Beta-blocker, antioxidant | Heart failure, hypertension |
The comparative analysis indicates that while this compound shares similar properties with established beta-blockers, its unique structural features may confer additional therapeutic benefits.
Comparison with Similar Compounds
Racemic Propranolol [(2RS)-1-[(1-Methylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol]
Key Differences :
- Stereochemistry: Racemic propranolol is a 50:50 mixture of S- and R-enantiomers. Only the S-form exhibits significant β-blocking activity, while the R-form is ~100-fold less potent .
- Pharmacokinetics : The racemic form has variable metabolic clearance due to enantioselective hepatic metabolism (e.g., CYP2D6 preferentially metabolizes the R-enantiomer) .
- Clinical Use : Despite lower potency per dose, the racemic form is widely used due to historical precedence and cost-effectiveness .
Dexpropranolol [(2R)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol]
Key Differences :
- Applications: Limited clinical use; primarily studied for niche applications like migraine with aura due to serotonergic modulation .
Nadolol [(2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol]
Structural Differences :
- Amino Substituent: Nadolol replaces the isopropyl group with a tert-butyl group, increasing hydrophilicity and renal excretion .
- Pharmacokinetics: Longer half-life (~20 hours) permits once-daily dosing, unlike propranolol’s 3–6 hour half-life .
Pindolol [1-(1H-Indol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol]
Structural Differences :
- Aryloxy Group : Replaces naphthalene with an indole ring, conferring partial ISA (agonist activity at β-receptors) .
- Clinical Implications : ISA reduces bradycardia risk but may worsen hypertension in certain patients. Used for hypertension with comorbid depression due to serotonin modulation .
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound | Key Structural Features | Stereochemistry | β1/β2 Selectivity | ISA | Half-Life (h) | Clinical Use |
|---|---|---|---|---|---|---|
| S-Propranolol | Naphthalene, isopropylamine | S-enantiomer | Non-selective | No | 3–6 | Arrhythmia, migraine |
| Racemic Propranolol | Naphthalene, isopropylamine | Racemic (S + R) | Non-selective | No | 3–6 | Hypertension, angina |
| Dexpropranolol | Naphthalene, isopropylamine | R-enantiomer | Negligible | No | 3–6 | Investigational (migraine) |
| Nadolol | Naphthalene, tert-butylamine | Racemic | Non-selective | No | 20 | Hypertension, long-term use |
| Pindolol | Indole, isopropylamine | Racemic | Non-selective | Yes | 3–4 | Hypertension with ISA needed |
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|
| S-Propranolol | Not reported | Moderate (HCl salt) | 3.03 |
| Racemic Propranolol | 163–166 | Soluble (HCl salt) | 3.03 |
| Nadolol | 124–126 | Low | 1.42 |
| Pindolol | 168–170 | Moderate | 1.75 |
Research Findings and Clinical Implications
- Stereochemistry Matters: The S-enantiomer of propranolol is 100-fold more potent than the R-form, underscoring the importance of enantiopure formulations for precision medicine .
- Structural Modifications: Altering the aryloxy group (naphthalene → indole in pindolol) or amino substituent (isopropyl → tert-butyl in nadolol) significantly impacts receptor interaction, pharmacokinetics, and side-effect profiles .
- Metabolic Considerations: Enantioselective metabolism of racemic propranolol may lead to unpredictable drug levels, favoring the use of S-propranolol in patients with CYP2D6 polymorphisms .
Preparation Methods
Starting Materials and Reaction Conditions
- Starting compound: 1-naphthol or 2-naphthol (depending on regioisomer).
- Epoxidizing agent: (±)-2-(chloromethyl)oxirane (epichlorohydrin).
- Base: Potassium hydroxide (KOH).
- Solvent: Water or aqueous medium.
- Reaction conditions: Room temperature, stirring for approximately 48 hours.
Reaction Mechanism and Outcome
The phenolic hydroxyl group of naphthol is deprotonated by KOH, enabling nucleophilic substitution on the chloromethyl group of epichlorohydrin, yielding 2-[(naphthalen-1-yloxy)methyl]oxirane (an epoxide derivative). This intermediate is purified by extraction with ethyl acetate, washing, drying, and crystallization from hexane. Yield is typically around 60-65% with melting points near 50-55 °C.
Data Table 1: Epoxide Intermediate Preparation
| Parameter | Details |
|---|---|
| Reactants | 1-naphthol, (±)-2-(chloromethyl)oxirane |
| Base | KOH (0.169 mol) |
| Solvent | Water |
| Reaction time | 48 hours at room temperature |
| Purification | Extraction, drying, crystallization |
| Yield | ~63% |
| Melting point | 50-55 °C |
Ring-Opening of Epoxide with Isopropylamine
Reaction Setup
- Reagents: Epoxide intermediate and isopropylamine in equimolar amounts.
- Solvent: Ethanol (EtOH).
- Conditions: Initial stirring at 30 °C for 2 hours, followed by reflux for 4 hours.
Reaction Mechanism
Isopropylamine acts as a nucleophile, opening the epoxide ring to form the β-amino alcohol structure characteristic of propranolol. The reaction proceeds under mild conditions and yields the racemic mixture of aryloxyaminopropanols.
Workup and Purification
- Removal of ethanol and excess amine under vacuum.
- Dilution with water and extraction with diethyl ether.
- Drying over potassium carbonate (K2CO3).
- Evaporation of solvent to isolate the free base.
- Optional crystallization from suitable solvents.
- Formation of salts (e.g., hydrochloride or fumarate) by adding acid solutions in ether.
Data Table 2: Ring-Opening Reaction Parameters
| Parameter | Details |
|---|---|
| Reactants | Epoxide intermediate, isopropylamine |
| Solvent | Ethanol |
| Temperature | 30 °C (2 h), then reflux (4 h) |
| Workup | Vacuum removal, water dilution, ether extraction |
| Product form | Free base or acid salts |
| Yield | High, typically >80% |
Stereochemical Considerations and Enantioselective Synthesis
- The described method typically yields racemic mixtures (2RS).
- Enantioselective synthesis or resolution methods are required to isolate the (2S)-enantiomer.
- Techniques such as chiral chromatography or asymmetric catalysis can be employed.
- Research shows that the (S)-enantiomer exhibits the desired pharmacological activity.
Alternative and Industrial Preparation Methods
Phase Transfer Catalysis Route
- Starting from naphthol, epichlorohydrin, and isopropylamine.
- Use of a phase transfer catalyst and alkali in a suitable solvent.
- Mild reaction conditions with simplified process steps.
- Advantages include easier control, lower cost raw materials, and suitability for industrial scale-up.
Green Chemistry Approaches
- Use of glycerine and cerium(III) chloride as recyclable media for epoxide ring-opening.
- Room temperature reactions with excellent yields.
- Environmentally friendly and sustainable alternatives.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Two-step epoxide + amine | Epichlorohydrin + naphthol → epoxide → ring-opening with isopropylamine | High yield, well-established | Racemic mixture, longer reaction time |
| Phase transfer catalysis | Naphthol + epichlorohydrin + isopropylamine + catalyst under alkali | Mild conditions, industrially scalable | Requires catalyst optimization |
| Glycerine/CeCl3 medium | Epoxide ring-opening at room temp in green media | Eco-friendly, recyclable | Less common industrial use |
Research Findings and Analytical Data
- The epoxide intermediate and final products are characterized by ^1H-NMR, ^13C-NMR, IR, and UV spectroscopy.
- Purity is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
- Antioxidant activity and enantioseparation studies have been reported for related derivatives.
- Mass spectrometry confirms molecular weights and structural integrity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol, and what reaction conditions optimize yield?
- Methodology :
Formation of Naphthalen-1-yloxy Intermediate : React 1-naphthol with a halogenated propanol derivative (e.g., propargyl bromide) in a polar aprotic solvent (DMF) using K₂CO₃ as a base to generate the oxyanion intermediate .
Coupling with Isopropylamine : Introduce isopropylamine under basic conditions to form the secondary amine linkage. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
Purification : Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and remove solvents under reduced pressure. Yield optimization requires precise stoichiometric ratios and temperature control (room temperature for initial steps) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., naphthalene ring protons at δ 7.2–8.2 ppm, hydroxyl and amine protons) .
- HPLC : Assess purity (>99%) using reverse-phase C18 columns with UV detection at 254 nm .
- Melting Point Analysis : Compare observed melting point (163–166°C) with pharmacopeial standards .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding predictions and experimental results for this compound's interaction with serum albumin?
- Methodology :
- Experimental Binding Assays : Perform fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to model interactions with residues like ARG145 and HIS146 in human serum albumin. Discrepancies may arise from solvent effects or protonation states .
Q. What strategies are effective for impurity profiling during synthesis, and how are major impurities identified?
- Methodology :
- HPLC-MS : Use gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times with reference standards (e.g., 1,3-bis(naphthalen-1-yloxy)propan-2-ol, a common dimeric impurity) .
- Spiking Experiments : Add known impurities (e.g., tertiary amine derivatives) to confirm identity via co-elution .
Q. What challenges arise in crystallographic structure determination of this compound, and how can SHELX software address them?
- Methodology :
- Crystal Growth : Optimize solvent evaporation or diffusion methods to obtain single crystals. Challenges include twinning or disorder in the naphthalene moiety .
- Refinement with SHELXL : Use twin refinement for twinned data and restraints for flexible side chains. Validate with R-factor convergence (<5%) .
Q. How can the compound's susceptibility to oxidation be systematically evaluated, and what derivatives are formed?
- Methodology :
- Oxidative Stability Tests : Expose the compound to KMnO₄ (acidic conditions) or CrO₃ and monitor degradation via LC-MS. Major products include ketones (e.g., 3-(naphthalen-1-yloxy)-2-oxopropan-1-amine) .
- Kinetic Studies : Measure reaction rates under varying pH and temperature to identify stability thresholds .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
